molecular formula C19H18BrN3O3 B12455839 N'-[(3E)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,5-dimethylphenoxy)acetohydrazide

N'-[(3E)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,5-dimethylphenoxy)acetohydrazide

Cat. No.: B12455839
M. Wt: 416.3 g/mol
InChI Key: OBKONKCSSIQYFV-UHFFFAOYSA-N
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Description

N’-[(3E)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,5-dimethylphenoxy)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N’-[(3E)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,5-dimethylphenoxy)acetohydrazide typically involves the condensation of 5-bromo-1-methyl-2-oxoindoline-3-carbaldehyde with 2-(2,5-dimethylphenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

N’-[(3E)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,5-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

N’-[(3E)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,5-dimethylphenoxy)acetohydrazide has been explored for various scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.

    Medicine: Due to its indole structure, it has been studied for its potential anticancer, antiviral, and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(3E)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,5-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N’-[(3E)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,5-dimethylphenoxy)acetohydrazide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    5-bromoindole: A simpler indole derivative used in various chemical syntheses.

The uniqueness of N’-[(3E)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,5-dimethylphenoxy)acetohydrazide lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C19H18BrN3O3

Molecular Weight

416.3 g/mol

IUPAC Name

N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(2,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C19H18BrN3O3/c1-11-4-5-12(2)16(8-11)26-10-17(24)21-22-18-14-9-13(20)6-7-15(14)23(3)19(18)25/h4-9,25H,10H2,1-3H3

InChI Key

OBKONKCSSIQYFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)C)O

Origin of Product

United States

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